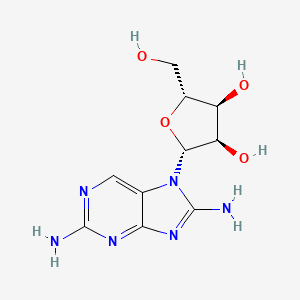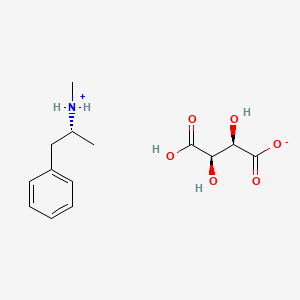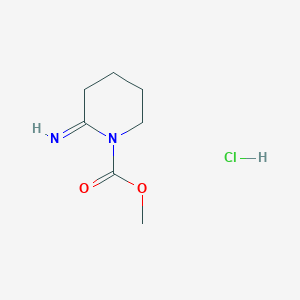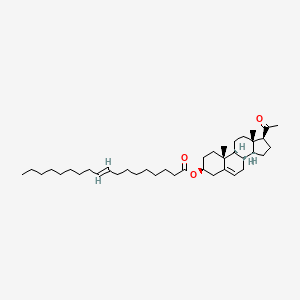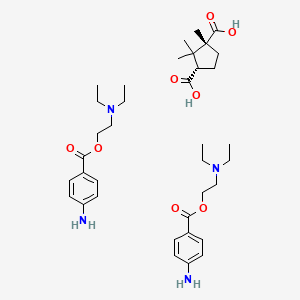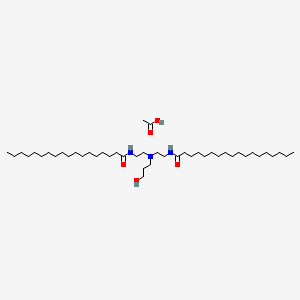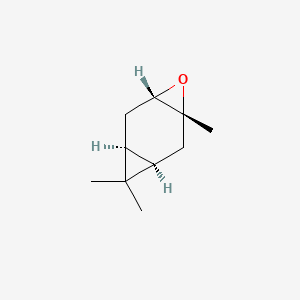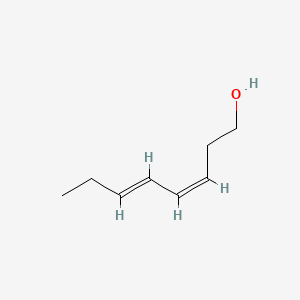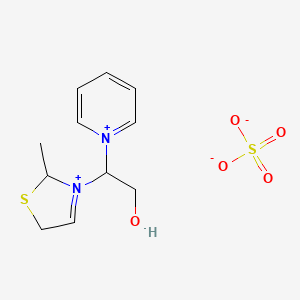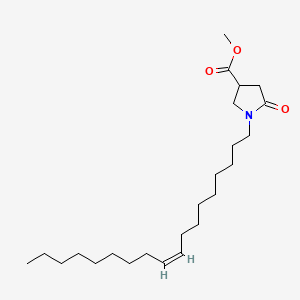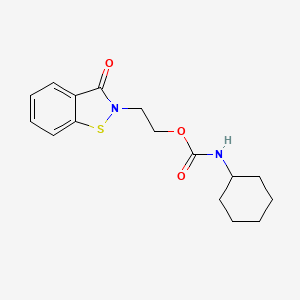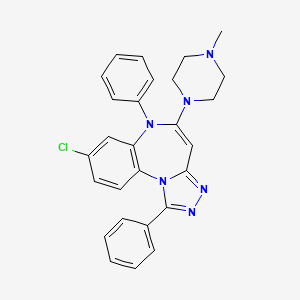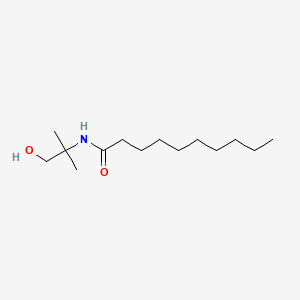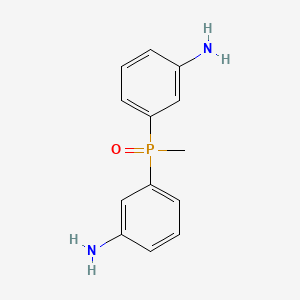
Phosphine oxide, bis(m-aminophenyl)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(m-aminophenyl)methylphosphine oxide is an organophosphorus compound with the molecular formula C₁₃H₁₅N₂OP. It is characterized by the presence of two m-aminophenyl groups attached to a central methylphosphine oxide moiety. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(m-aminophenyl)methylphosphine oxide can be synthesized through a multi-step process. One common method involves the reaction of triphenylphosphine with methyl iodide and potassium hydroxide (Arbuzov reaction) to form diphenylmethylphosphine oxide. This intermediate is then nitrated using a mixture of fuming nitric acid and sulfuric acid to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of bis(m-aminophenyl)methylphosphine oxide often involves large-scale batch reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(m-aminophenyl)methylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphine oxides with various functional groups.
Applications De Recherche Scientifique
Bis(m-aminophenyl)methylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame-retardant materials and high-performance polymers.
Mécanisme D'action
The mechanism of action of bis(m-aminophenyl)methylphosphine oxide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, influencing catalytic processes. Additionally, its phosphine oxide moiety can participate in redox reactions, impacting cellular pathways and biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-aminophenyl)methylphosphine oxide
- Diphenylmethylphosphine oxide
- Triphenylphosphine oxide
Uniqueness
Bis(m-aminophenyl)methylphosphine oxide is unique due to its specific substitution pattern and the presence of two m-aminophenyl groups. This structural feature imparts distinct chemical reactivity and properties compared to other similar compounds .
Propriétés
Numéro CAS |
783-81-3 |
|---|---|
Formule moléculaire |
C13H15N2OP |
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
3-[(3-aminophenyl)-methylphosphoryl]aniline |
InChI |
InChI=1S/C13H15N2OP/c1-17(16,12-6-2-4-10(14)8-12)13-7-3-5-11(15)9-13/h2-9H,14-15H2,1H3 |
Clé InChI |
RSXMZZRQJUZMKU-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C1=CC=CC(=C1)N)C2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


